Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
“Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a complex organic compound. It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have been found to exhibit a variety of biological activities and are of interest in medicinal chemistry .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves several steps, including the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones . The structure of the synthesized compounds is confirmed using NMR spectroscopy and HPLC-MS spectrometry .Molecular Structure Analysis
The molecular structure of “Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms . This core is substituted with various functional groups, including a benzyl group, a methyl group, and a phenoxyphenyl group .Scientific Research Applications
Medicinal Chemistry
1,2,4-triazolo[1,5-a]pyrimidines have been used in medicinal chemistry for their potential therapeutic effects . They have shown activity as c-Met inhibitors, which could be useful in the treatment of cancer . They have also demonstrated GABA A modulating activity .
Fluorescent Probes
These compounds have been used as fluorescent probes . Fluorescent probes are tools that can be used in biological and chemical research to detect specific molecules or events.
Structural Units of Polymers
1,2,4-triazolo[1,5-a]pyrimidines have been used as structural units of polymers . Polymers with these structures could have unique properties that make them useful in various applications.
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds holds enormous applications in medicinal and pharmaceutical chemistry . Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities .
Treatment of Cardiovascular Disorders
Compounds containing 1,2,4-triazolo[1,5-a]pyrimidine structures have been utilized in the treatment of cardiovascular disorders .
Treatment of Type 2 Diabetes
These types of compounds have been used in the treatment of type 2 diabetes .
Treatment of Hyperproliferative Disorders
1,2,4-triazolo[1,5-a]pyrimidines have been used in the treatment of hyperproliferative disorders .
Applications in Material Sciences
These compounds have various applications in the material sciences fields .
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines, including “Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate”, represent a promising class of compounds for further investigation due to their diverse biological activities. Future research could focus on elucidating their mechanisms of action, optimizing their synthesis, and evaluating their potential as therapeutic agents .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The downstream effects of this disruption can include apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have sufficient bioavailability to exert its effects
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, due to its interaction with CDK2 . This can lead to cell cycle arrest and potentially induce apoptosis . These effects could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
properties
IUPAC Name |
benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-18-23(25(31)32-16-19-9-4-2-5-10-19)24(30-26(29-18)27-17-28-30)20-11-8-14-22(15-20)33-21-12-6-3-7-13-21/h2-15,17,24H,16H2,1H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZAHMYBNPCTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
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